N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
CAS No.: 1881293-19-1
Cat. No.: VC2895942
Molecular Formula: C4H9ClN4
Molecular Weight: 148.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1881293-19-1 |
|---|---|
| Molecular Formula | C4H9ClN4 |
| Molecular Weight | 148.59 g/mol |
| IUPAC Name | N-methyl-1-(2H-triazol-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H8N4.ClH/c1-5-2-4-3-6-8-7-4;/h3,5H,2H2,1H3,(H,6,7,8);1H |
| Standard InChI Key | FBXXBWMJZITUPN-UHFFFAOYSA-N |
| SMILES | CNCC1=NNN=C1.Cl |
| Canonical SMILES | CNCC1=NNN=C1.Cl |
Introduction
Structural Characteristics
Molecular Identification
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride belongs to the class of triazole derivatives, containing a five-membered heterocyclic ring with three nitrogen atoms. The compound features a methylamine group attached to the triazole ring at the 4-position . The structural identification parameters are detailed in Table 1.
Table 1: Structural Identification Parameters
Structural Features
The compound consists of a 1,2,3-triazole ring with a methylaminomethyl group attached at the 4-position. In its hydrochloride salt form, the amine nitrogen is protonated and paired with a chloride counterion. This salt formation enhances the compound's water solubility compared to its free base form while maintaining its chemical stability.
Physical and Chemical Properties
Physical Properties
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically appears as a crystalline solid at room temperature. Its hydrochloride salt form significantly influences its physical properties, particularly its solubility profile. The physical characteristics of this compound make it suitable for various laboratory applications and storage conditions.
Spectroscopic Properties
Mass spectrometry data reveals characteristic fragmentation patterns that assist in compound identification. As shown in Table 2, the compound exhibits predictable collision cross-section values across various adduct forms, which can be valuable for analytical identification purposes.
Table 2: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 113.08218 | 120.6 |
| [M+Na]⁺ | 135.06412 | 130.9 |
| [M+NH₄]⁺ | 130.10872 | 127.8 |
| [M+K]⁺ | 151.03806 | 127.8 |
| [M-H]⁻ | 111.06762 | 120.2 |
| [M+Na-2H]⁻ | 133.04957 | 126.4 |
| [M]⁺ | 112.07435 | 121.5 |
| [M]⁻ | 112.07545 | 121.5 |
Chemical Reactivity
The triazole ring in this compound possesses aromatic properties and demonstrates stability under various reaction conditions. The presence of three nitrogen atoms in the triazole ring creates a unique electronic distribution that influences its reactivity patterns. The methylamine group serves as a potential site for further functionalization through various chemical transformations.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves a multi-step approach. One common synthetic pathway utilizes click chemistry principles, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole core structure. This reaction offers several advantages including high efficiency, regioselectivity, and mild reaction conditions.
Purification Techniques
Following synthesis, purification techniques such as recrystallization, column chromatography, or preparative HPLC may be employed to obtain the compound in high purity. The conversion to the hydrochloride salt form is typically achieved by treating the free base with a solution of hydrogen chloride in an appropriate solvent, followed by isolation of the precipitated salt.
Chemical Reactions
Reactivity Profile
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride can participate in various chemical transformations. The compound's reactivity is primarily governed by the functional groups present in its structure - the triazole ring and the methylamine group.
Transformation Reactions
Several types of chemical reactions can be performed with this compound:
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Oxidation reactions: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
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Reduction reactions: Reduction of the triazole ring is possible under specific conditions, potentially leading to nitrogen-containing heterocycles with different properties.
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Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amine position.
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Coordination chemistry: The nitrogen atoms in the triazole ring can coordinate with metal ions, forming coordination complexes with potential applications in catalysis.
Biological Activity and Applications
Research Applications
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride has several potential applications in research settings:
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Synthetic intermediate: The compound can serve as a building block for more complex molecules, particularly those incorporating the triazole moiety.
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Ligand in coordination chemistry: The nitrogen atoms in the triazole ring can coordinate with metal ions, making it useful in catalysis research.
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Bioorthogonal chemistry: Triazole-containing compounds often play important roles in bioorthogonal labeling strategies.
Analytical Methods for Detection and Quantification
Spectroscopic Identification
Several analytical techniques can be employed for the identification and characterization of N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural information about the compound. The triazole proton typically appears as a distinctive singlet in the aromatic region.
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Mass Spectrometry: As shown in Table 2, the compound exhibits characteristic fragmentation patterns and m/z values that aid in its identification.
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Infrared (IR) Spectroscopy: This technique can identify functional groups present in the compound, including the N-H stretching vibrations from the amine group and characteristic triazole ring vibrations.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the separation, identification, and quantification of the compound in mixtures. When coupled with mass spectrometry (LC-MS or GC-MS), these techniques provide powerful tools for compound analysis with high sensitivity and specificity.
Comparison with Similar Compounds
Structural Analogues
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride shares structural similarities with other triazole derivatives. Table 3 presents a comparison of key properties with structurally related compounds.
Table 3: Comparison with Structural Analogues
| Property | N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine HCl | Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine HCl | N-Methyl-1-(1-(2-morpholinoethyl)-1H-1,2,3-triazol-4-yl)methanamine |
|---|---|---|---|
| Core Structure | 1H-1,2,3-triazole | 1-methyl-1H-1,2,3-triazole | 1-(2-morpholinoethyl)-1H-1,2,3-triazole |
| Functional Groups | Methylamine at 4-position | Methylamine at 4-position | Methylamine at 4-position, morpholine group |
| Molecular Complexity | Lower | Intermediate | Higher |
| Potential Applications | Building block, ligand | Ligand in click chemistry | Potential pharmaceutical applications |
Functional Differences
The subtle structural differences between these analogues can lead to significant changes in their chemical and biological properties:
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Substitution at N1 position: The presence or absence of substituents at the N1 position of the triazole ring affects the electronic distribution within the molecule, potentially altering its reactivity patterns.
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Additional functional groups: The incorporation of additional functional groups, such as the morpholine moiety, can introduce new reaction sites and properties.
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